molecular formula C8H5BrN2O B1469928 1h-Indazole-4-carbaldehyde,3-bromo- CAS No. 1337881-51-2

1h-Indazole-4-carbaldehyde,3-bromo-

Cat. No.: B1469928
CAS No.: 1337881-51-2
M. Wt: 225.04 g/mol
InChI Key: NAQLEDBSEAQAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazole-4-carbaldehyde,3-bromo- is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential as a building block for various biologically active molecules .

Preparation Methods

The synthesis of 1H-Indazole-4-carbaldehyde,3-bromo- typically involves multiple steps. One common method starts with the preparation of 2-bromo-6-fluorobenzaldehyde from 1-bromo-3-fluorobenzene. This intermediate is then cyclized to form 4-bromo-1H-indazole . The reaction conditions often involve the use of reagents like n-butyllithium in dry tetrahydrofuran at low temperatures .

Chemical Reactions Analysis

1H-Indazole-4-carbaldehyde,3-bromo- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various aryl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indazole-4-carbaldehyde,3-bromo- has several applications in scientific research:

Comparison with Similar Compounds

1H-Indazole-4-carbaldehyde,3-bromo- can be compared with other indazole derivatives such as:

The uniqueness of 1H-Indazole-4-carbaldehyde,3-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-2H-indazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7-5(4-12)2-1-3-6(7)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQLEDBSEAQAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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